molecular formula C13H15N3OS B1331879 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669709-47-1

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1331879
M. Wt: 261.34 g/mol
InChI Key: KHPSHDLGIFLKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential applications in pharmaceuticals, as similar structures have been associated with antimicrobial, anticonvulsant, and antidepressant activities . The presence of the allyl group and the thiol functionality indicates that this compound could participate in various chemical reactions, potentially leading to a range of derivatives with varied biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions of thiosemicarbazides or the condensation of various aldehydes with hydrazine hydrate . For example, the synthesis of a similar compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of triazole derivatives can be characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction, as well as theoretical calculations like DFT and HF methods . These techniques allow for the determination of bond lengths, angles, and the overall conformation of the molecule. For instance, the molecular geometry of "4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" was determined using both experimental and theoretical methods, providing insights into the conformational flexibility of the molecule . Similar approaches would be used to analyze the molecular structure of "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol."

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation, cyclization, and coordination with transition metals . For example, the coordination compounds containing 4-allyl-1,2,4-triazole have been synthesized and characterized, revealing interesting magnetic properties . The thiol group in "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" could potentially react with electrophiles or participate in the formation of coordination compounds, leading to a range of new materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and biological activity, can be influenced by their molecular structure . For instance, the synthesis and physicochemical properties of "4-((R))amino)-5-methyl-4H-1,2,4-triazole-3-thiols" were investigated, highlighting the importance of these properties in the development of pharmaceuticals . Theoretical studies can predict biological activity, as seen with "4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione," which was found to be a potential inhibitor of cyclin-dependent kinase 5 enzyme . Similar studies could be conducted for "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" to explore its potential applications.

Scientific Research Applications

DNA Methylation Inhibitors

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol derivatives have been explored for their potential as DNA methylation inhibitors. The modification of the nitrogen atom N2 in these compounds and their impact on cancer DNA methylation has been a subject of research. These derivatives could potentially serve as novel DNA methylation inhibitors, offering a new approach in cancer treatment and gene expression studies (Hakobyan et al., 2017), (Hovsepyan et al., 2018).

Corrosion Inhibition

The compound has been studied for its efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. Investigations have indicated that these triazole derivatives can significantly inhibit corrosion, potentially leading to their use in industrial applications to protect metals from corrosive agents (Orhan et al., 2012), (Yadav et al., 2013).

Anticancer Properties

These compounds have been synthesized and analyzed for their anticancer properties, particularly against breast cancer cells. Research indicates that certain derivatives exhibit significant cytotoxicity, suggesting potential therapeutic applications in cancer treatment (Alam, 2022).

Physicochemical Properties and Biological Activities

Extensive research has been conducted on the synthesis, physicochemical properties, and biological activities of these triazole derivatives. These studies aim to develop new compounds with predicted biological activities, with advantages such as high efficiency and low toxicity, which are promising for creating new chemical compounds with significant biological applications (Kravchenko et al., 2018).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(4-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-17-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPSHDLGIFLKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359279
Record name 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

669709-47-1
Record name 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.